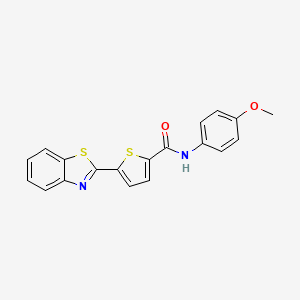

5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide

描述

5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a benzothiazole moiety at position 5 and a 4-methoxyphenyl carboxamide group at position 2.

属性

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O2S2/c1-23-13-8-6-12(7-9-13)20-18(22)16-10-11-17(24-16)19-21-14-4-2-3-5-15(14)25-19/h2-11H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWPNZFGJAJJENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminothiophene derivatives with thionyl chloride to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of continuous flow reactors, which can enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be employed to minimize waste and improve sustainability.

化学反应分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced derivatives, such as thiophene-2-carboxylic acid.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

科学研究应用

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents targeting various diseases.

Industry: The compound's unique chemical properties make it valuable in the development of advanced materials and catalysts.

作用机制

The mechanism by which 5-(1,3-Benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

相似化合物的比较

Structural Analogues with Nitrothiophene Carboxamide Backbone

Several nitrothiophene carboxamides share structural similarities, differing primarily in substituents on the thiazole/benzothiazole and aryl groups:

Key Observations :

Benzothiazole-Containing Derivatives

Compounds with benzothiazole moieties exhibit distinct pharmacological profiles:

Key Observations :

Methoxyphenyl-Substituted Carboxamides

Methoxyphenyl groups are common in bioactive compounds due to their metabolic stability:

Key Observations :

Thiazole vs. Benzothiazole Core Modifications

Replacing benzothiazole with simpler thiazole rings alters physicochemical properties:

生物活性

5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a benzothiazole moiety and a methoxyphenyl group. Its molecular formula is with a molecular weight of approximately 320.39 g/mol. The structural uniqueness contributes to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₆N₂O₂S |

| Molecular Weight | 320.39 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzothiazole and thiophene moieties are believed to enhance binding affinity and specificity towards these targets, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

-

Anticancer Activity :

- In vitro studies have shown that the compound demonstrates cytotoxic effects against several cancer cell lines. For instance, it exhibited an IC₅₀ value of 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Flow cytometry analyses suggest that the compound induces apoptosis in cancer cells, characterized by increased caspase-3 activity and alterations in p53 expression levels .

-

Antimicrobial Activity :

- Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remains limited.

- Enzyme Inhibition :

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals that modifications to the benzothiazole and thiophene moieties can significantly impact biological activity. For example:

- Substitution Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the compound's potency against cancer cell lines.

- Moiety Interaction : The benzothiazole unit is crucial for binding interactions with target proteins, influencing both affinity and selectivity.

Case Studies

Several studies have explored the biological activity of related compounds:

- Cytotoxicity Studies :

- Apoptosis Induction :

- Inhibition Profiles :

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 5-(1,3-benzothiazol-2-yl)-N-(4-methoxyphenyl)thiophene-2-carboxamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving coupling of benzothiazole and thiophene precursors. A general approach includes:

- Step 1 : Condensation of 2-aminobenzothiazole with a thiophene-2-carboxylic acid derivative under reflux in a polar aprotic solvent (e.g., DMF) using coupling agents like EDCI or DCC .

- Step 2 : Introduction of the 4-methoxyphenyl group via nucleophilic substitution or Buchwald-Hartwig amination, optimized using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .

- Yield Optimization : Adjust reaction time, temperature, and stoichiometry. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) improves purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer : Full characterization requires:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.5 ppm, methoxy group at δ 3.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 395.08) .

- IR Spectroscopy : Peaks for carbonyl (C=O, ~1650 cm⁻¹) and benzothiazole (C=N, ~1600 cm⁻¹) groups .

- Elemental Analysis : Confirmation of C, H, N, S content within ±0.4% of theoretical values .

Q. What in vitro assays are recommended for initial biological activity screening?

- Methodological Answer : Prioritize assays aligned with thiazole/thiophene bioactivity:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer Potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s efficacy?

- Methodological Answer :

- Variation of Substituents : Modify the benzothiazole (e.g., electron-withdrawing groups at position 6) or methoxyphenyl moiety (e.g., halogen substitution) to assess impacts on potency .

- Biological Testing : Compare derivatives in dose-response assays to identify key functional groups. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., EGFR kinase) .

Q. What experimental strategies are effective for elucidating the mechanism of action?

- Methodological Answer :

- Target Identification : Use affinity chromatography with a biotinylated derivative to isolate binding proteins, followed by LC-MS/MS analysis .

- Pathway Analysis : RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .

- Cellular Imaging : Confocal microscopy with fluorescently tagged compounds to track subcellular localization .

Q. How should researchers address variability in biological activity data across replicates or models?

- Methodological Answer :

- Standardize Protocols : Use randomized block designs for in vivo studies to control for environmental variables (e.g., harvest season effects) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish true effects from noise .

- Replicate Across Models : Validate findings in multiple cell lines or animal models to confirm target specificity .

Q. What computational methods are suitable for predicting physicochemical properties or metabolic stability?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate logP, solubility, and CYP450 interactions .

- Molecular Dynamics Simulations : GROMACS to study compound-membrane interactions or stability in biological matrices .

Q. How can contradictory data between in vitro and in vivo studies be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution to explain efficacy gaps .

- Metabolite Identification : LC-HRMS to detect active/inactive metabolites in vivo .

- Dose Escalation Studies : Refine dosing regimens to align in vitro IC₅₀ with achievable in vivo concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。